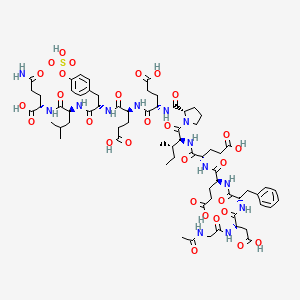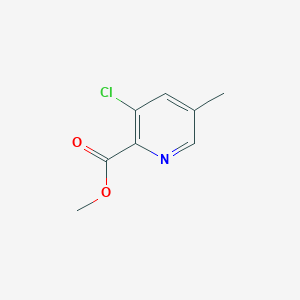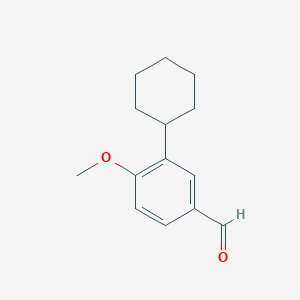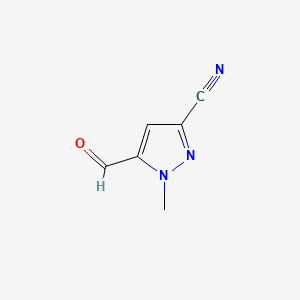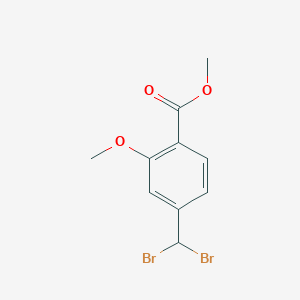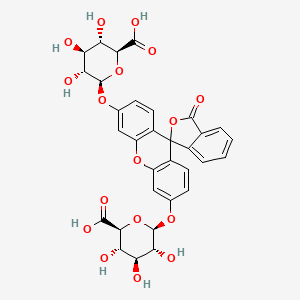
Fluorescein Di-|A-D-Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluorescein di-beta-d-glucuronide is a fluorogenic substrate used primarily for detecting beta-glucuronidase activity. This compound is colorless and nonfluorescent until it is hydrolyzed to the monoglucuronide and then to the highly fluorescent fluorescein . It is widely used in various scientific fields due to its excellent spectral properties and sensitivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Fluorescein di-beta-d-glucuronide is synthesized through the conjugation of fluorescein with beta-d-glucuronic acid. The synthesis involves the protection of hydroxyl groups, activation of carboxyl groups, and subsequent coupling reactions. The reaction conditions typically include the use of solvents like dimethylformamide (DMF) and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of fluorescein di-beta-d-glucuronide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is then purified using techniques like column chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Fluorescein di-beta-d-glucuronide primarily undergoes hydrolysis reactions catalyzed by beta-glucuronidase. This hydrolysis results in the formation of fluorescein monoglucuronide and subsequently fluorescein .
Common Reagents and Conditions
The hydrolysis reaction requires the presence of beta-glucuronidase enzyme, which acts as a catalyst. The reaction is typically carried out in aqueous buffer solutions at physiological pH and temperature .
Major Products Formed
The major products formed from the hydrolysis of fluorescein di-beta-d-glucuronide are fluorescein monoglucuronide and fluorescein. Fluorescein is highly fluorescent and is used as a marker in various assays .
Applications De Recherche Scientifique
Fluorescein di-beta-d-glucuronide has a wide range of applications in scientific research:
Mécanisme D'action
Fluorescein di-beta-d-glucuronide exerts its effects through enzymatic hydrolysis. The beta-glucuronidase enzyme cleaves the glucuronic acid moieties, resulting in the formation of fluorescein monoglucuronide and fluorescein. The highly fluorescent fluorescein can then be detected using fluorescence spectroscopy . This mechanism allows for the sensitive detection of beta-glucuronidase activity in various samples.
Comparaison Avec Des Composés Similaires
Fluorescein di-beta-d-glucuronide is unique due to its high sensitivity and excellent spectral properties. Similar compounds include:
Fluorescein di-beta-d-galactopyranoside: Used for detecting beta-galactosidase activity.
5-(Pentafluorobenzoylamino)fluorescein di-beta-d-glucuronide: Another fluorogenic substrate for beta-glucuronidase with different spectral properties.
Fluorescein di-beta-d-glucoside: Used for detecting beta-glucosidase activity.
These compounds share similar applications but differ in the specific enzymes they target and their spectral properties.
Propriétés
Formule moléculaire |
C32H28O17 |
|---|---|
Poids moléculaire |
684.6 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-6-[6'-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C32H28O17/c33-19-21(35)25(27(39)40)47-30(23(19)37)44-11-5-7-15-17(9-11)46-18-10-12(45-31-24(38)20(34)22(36)26(48-31)28(41)42)6-8-16(18)32(15)14-4-2-1-3-13(14)29(43)49-32/h1-10,19-26,30-31,33-38H,(H,39,40)(H,41,42)/t19-,20-,21-,22-,23+,24+,25-,26-,30+,31+/m0/s1 |
Clé InChI |
KKGCDGCDUBCTBY-MJMXWKEJSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)OC6=C3C=CC(=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)OC6=C3C=CC(=C6)OC7C(C(C(C(O7)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


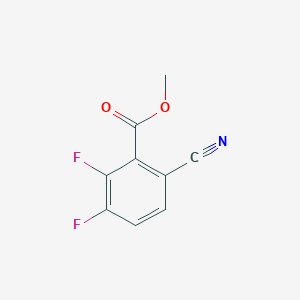
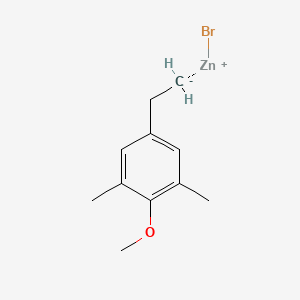
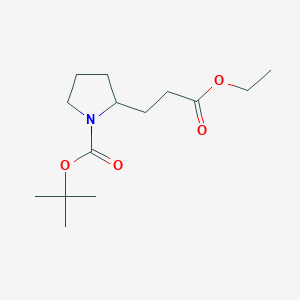
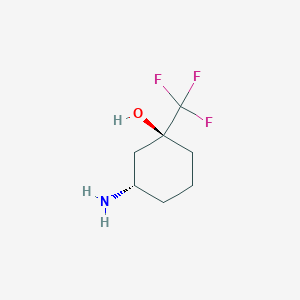

![1-[(4-Methoxyphenyl)methyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B13911751.png)

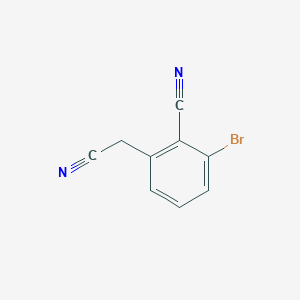
![tert-butyl (3R)-3-[(hydroxyamino)methyl]piperidine-1-carboxylate](/img/structure/B13911758.png)
